Dihydroartemisinin

Antimalarial Drug Resistance Ex Vivo

Select Dihydroartemisinin (DHA) as your direct-acting reference standard. Unlike artemether/arteether prodrugs, DHA avoids auto-induction-driven plasma level decline upon repeat dosing. With 1.5–2.4× greater cytotoxicity than artemisinin across cancer cell lines and 100% P. falciparum growth inhibition within 2–4 h (ex vivo IC50 11.26 nM vs. Cambodian isolates), DHA is the superior scaffold for antimalarial screening, oncology lead optimization, and CYP450 metabolism studies. Choose the active metabolite directly for reproducible, clinically translatable results.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
CAS No. 98672-75-4
Cat. No. B7886835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
CAS98672-75-4
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3
InChIKeyBJDCWCLMFKKGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (CAS 98672-75-4): Active Metabolite and Potent Antimalarial Endoperoxide for Research and Therapeutic Development


Dihydroartemisinin (DHA) is the primary active metabolite of several artemisinin-class antimalarial prodrugs, including artesunate, artemether, and arteether, and is also employed as a direct therapeutic agent [1]. It is a semi-synthetic derivative of artemisinin, characterized by its potent antimalarial activity and a unique endoperoxide bridge critical to its mechanism of action [2]. Its central role in the pharmacology of artemisinin-based therapies underscores its importance as a reference standard and a subject of extensive research in malaria, cancer, and beyond [1].

Why Dihydroartemisinin Cannot Be Simply Substituted by Other Artemisinins: Key Pharmacokinetic and Potency Differentiators


While several artemisinin derivatives share a common active metabolite in DHA, their direct substitution is precluded by significant differences in conversion efficiency, pharmacokinetic stability, and intrinsic in vitro potency [1]. For instance, artemether and arteether exhibit time-dependent auto-induction of metabolism, leading to a decline in plasma drug levels upon repeated dosing, a phenomenon not observed with artesunate and its resulting DHA [2]. Furthermore, as a direct drug entity rather than a prodrug, DHA offers a distinct pharmacokinetic profile and, in certain in vitro assays, demonstrates superior potency against specific targets compared to its prodrug counterparts [3]. These quantifiable differences directly impact efficacy, dosing regimens, and the selection of appropriate compounds for specific experimental or therapeutic contexts [1].

Dihydroartemisinin: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Comparative Antimalarial Potency of Dihydroartemisinin and Artesunate Against Multidrug-Resistant P. falciparum

In a study of 200 multidrug-resistant P. falciparum isolates from Cambodia, DHA showed an IC50 of 11.26 nM, which is 1.33-fold higher than the IC50 of 8.49 nM for artesunate, indicating that artesunate was more potent in this ex vivo assay [1].

Antimalarial Drug Resistance Ex Vivo

Differential Cytotoxicity of Dihydroartemisinin and Artesunate Against Human Cancer Cell Lines

Across four human cancer cell lines (Hela, JAR, RD, HO-8910), DHA exhibited IC50 values ranging from 8.5 to 32.9 µM after 48 hours, which was consistently lower (indicating higher potency) than the IC50 range of 15.4 to 49.7 µM observed for artesunate under the same conditions [1]. In angiogenesis assays, DHA was effective at a lower concentration range (2.5–50 µM) compared to artesunate (12.5–50 µM) [1].

Cancer Cytotoxicity Angiogenesis

Comparative Pharmacokinetics: Multiple-Dosing Stability of Dihydroartemisinin Derived from Artesunate vs. Artemether

After five consecutive days of oral administration in rats, the plasma drug level of DHA derived from artemether significantly decreased (AUC(0-t) from 42.1 to 16.4 ng·h/mL; P < 0.05), while DHA derived from artesunate showed more stable pharmacokinetics with no significant changes in the parent drug parameters and a less pronounced change in DHA [1]. This indicates that artemether, but not artesunate, induces its own metabolism, leading to lower and less predictable DHA exposure over time.

Pharmacokinetics Metabolism Auto-induction

Intrinsic Cytotoxicity of Dihydroartemisinin Compared to Parent Artemisinin

In the MTT assay against Ehrlich ascites tumor (EAT) cells, DHA exhibited an IC50 of 12.2–19.9 µM, which is 1.5- to 2.4-fold more potent than the IC50 of 29.8 µM observed for artemisinin [1]. This demonstrates a clear and significant increase in cytotoxicity associated with the dihydroartemisinin scaffold compared to the parent compound.

Cytotoxicity Ehrlich Ascites Cancer

Comparative Bioavailability and Conversion Efficiency of Artemisinins to Dihydroartemisinin

Following intramuscular administration in rats, the bioavailability of the active metabolite DHA from various prodrugs differs markedly. Artesunate converts 25.3–72.7% of the administered dose into DHA, whereas artemether converts only 3.7–12.4% and arteether 3.4–15.9% [1]. This makes artesunate a far more efficient prodrug for achieving high systemic DHA levels.

Bioavailability Prodrug Conversion

In Vitro Stage-Specific Action of Dihydroartemisinin vs. Artemether on P. falciparum

An in vitro study on P. falciparum revealed that DHA achieves 100% growth inhibition of all parasite stages within 2–4 hours of exposure. In contrast, artemether required 10 hours to achieve only 70–80% growth inhibition of ring-stage parasites, demonstrating DHA's significantly faster and more comprehensive action [1].

Antimalarial Stage-specific Mechanism

Recommended Research and Industrial Applications for Dihydroartemisinin Based on Quantitative Evidence


Reference Standard for Antimalarial Activity Against Multidrug-Resistant P. falciparum

The ex vivo IC50 of 11.26 nM against Cambodian isolates (Evidence Item 1) positions DHA as a robust reference compound for screening novel antimalarial candidates against clinically relevant, drug-resistant strains. Its defined potency and correlation with artesunate sensitivity [1] make it an ideal comparator for assessing cross-resistance and the potential of new chemical entities in the context of current ACT failure.

Parent Compound for Semi-Synthetic Anticancer Derivative Synthesis

The 1.5- to 2.4-fold greater cytotoxicity of DHA compared to artemisinin (Evidence Item 4) establishes it as the preferred starting scaffold for medicinal chemistry efforts aimed at developing more potent anticancer endoperoxides. Its consistently lower IC50 values across multiple cancer cell lines (Evidence Item 2) compared to artesunate further support its selection for targeted oncology research programs [2].

Pharmacokinetic Probe for Studying Prodrug Conversion and Auto-Induction

The differential conversion efficiency of artesunate (up to 72.7%) versus artemether (3.7-12.4%) into DHA (Evidence Item 5) makes DHA an essential analytical standard and probe for in vivo pharmacokinetic studies. Furthermore, the contrasting stability of DHA levels after repeated dosing from different prodrugs (Evidence Item 3) positions DHA as a key metabolite for investigating CYP450-mediated auto-induction phenomena, a critical aspect of artemisinin pharmacology [3].

Positive Control for Studies on Rapid Parasite Clearance and Stage-Specificity

The unique ability of DHA to achieve 100% growth inhibition of all P. falciparum stages within 2–4 hours (Evidence Item 6) makes it an unparalleled positive control for in vitro and ex vivo studies focused on the kinetics of parasite killing, stage-specific drug action, and the mechanism of the endoperoxide pharmacophore [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.